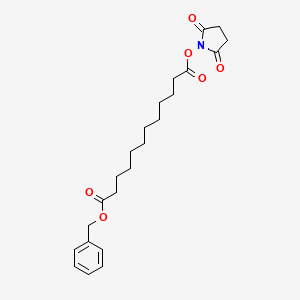
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate typically involves the esterification of dodecanedioic acid with benzyl alcohol, followed by the introduction of the pyrrolidin-1-yl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticonvulsant and anti-inflammatory agents.
Materials Science: It can be utilized in the design of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidin-1-yl group but differs in the length of the carbon chain and the presence of a propanamide moiety.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound contains a carbonate group instead of the dodecanedioate moiety.
Uniqueness
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate is unique due to its specific structural features, including the long dodecanedioate chain and the presence of both benzyl and pyrrolidin-1-yl groups
Propiedades
IUPAC Name |
1-O-benzyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c25-20-16-17-21(26)24(20)30-23(28)15-11-6-4-2-1-3-5-10-14-22(27)29-18-19-12-8-7-9-13-19/h7-9,12-13H,1-6,10-11,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYIDYIMNJYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8154832.png)
![tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8154833.png)
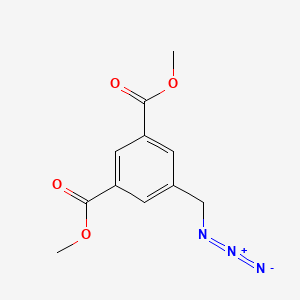
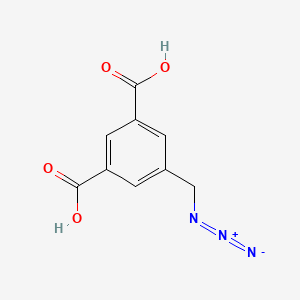
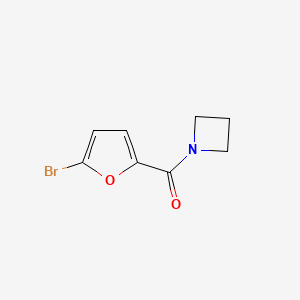
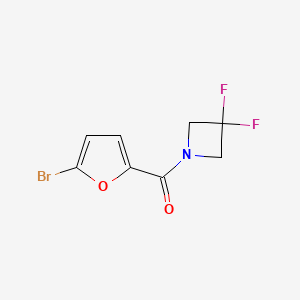
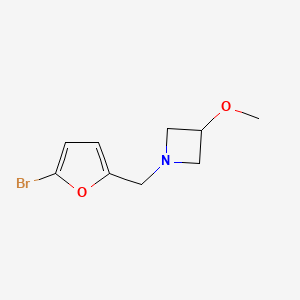
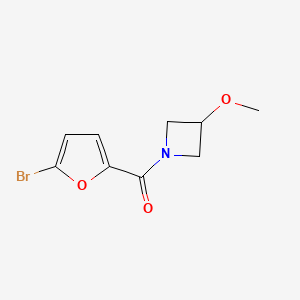
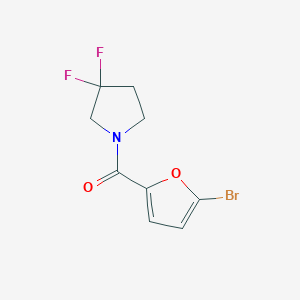
![2,4-Dichloro-7-(3-methoxy-propyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154892.png)
![2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154895.png)
![7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154902.png)

![(4S)-4-benzyl-3-[2-(3-chlorophenyl)acetyl]-1,3-Oxazolidin-2-one](/img/structure/B8154924.png)
